1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Overview
Description
“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .
Molecular Structure Analysis
The molecular formula of “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule isC1CCN(C1)CCOc2ccc(cc2)-c3ccccc3
. Physical And Chemical Properties Analysis
The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .Scientific Research Applications
Inhibition of Leukotriene A4 (LTA4) Hydrolase
SC-22716 has been identified as a potent inhibitor of LTA4 hydrolase . This enzyme is the rate-limiting step for the production of Leukotriene B4 (LTB4), a pro-inflammatory mediator . By inhibiting this enzyme, SC-22716 can suppress the production of LTB4 .
Treatment of Inflammatory Diseases
Due to its ability to inhibit LTB4 production, SC-22716 has potential applications in the treatment of various inflammatory diseases. These include inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis, gout, and inflammatory lung diseases such as asthma .
Structure-Activity Relationship (SAR) Studies
SC-22716 has been used in SAR studies to identify novel inhibitors of LTA4 hydrolase . These studies have led to the identification of several potent inhibitors, some of which have demonstrated good oral activity in a mouse ex vivo whole blood assay .
Inhibition of Human Neutrophil Activities
LTB4, the production of which is inhibited by SC-22716, is a potent stimulant of human neutrophils. It induces chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, SC-22716 may have potential applications in controlling these neutrophil activities.
Pharmacological Targeting
SC-22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . This makes it an attractive pharmacological target for the development of therapeutic agents aimed at suppressing LTB4 production .
Chemical Lead in Drug Discovery
SC-22716 was identified as a primary chemical lead in the Monsanto Structure-Activity Screening Program . It was found to be a potent, competitive, reversible inhibitor of both the hydrolase and peptidase activity of human LTA4 hydrolase .
Mechanism of Action
Target of Action
The primary target of SC 22716 is Leukotriene A4 (LTA4) hydrolase , a 69 kDa zinc-containing enzyme . It plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a pro-inflammatory mediator .
Mode of Action
SC 22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . By inhibiting LTA4 hydrolase, SC 22716 suppresses the production of LTB4 .
Biochemical Pathways
The action of LTA4 hydrolase is the rate-limiting step for LTB4 production . LTB4 is a 5-lipoxygenase (5-LO)-derived metabolite of arachidonic acid, synthesized by various cell types, including eosinophils, neutrophils, and macrophages . By inhibiting LTA4 hydrolase, SC 22716 preferentially blocks the formation of LTB4 .
Result of Action
The inhibition of LTA4 hydrolase by SC 22716 leads to the suppression of LTB4 production . LTB4 is a potent stimulant of human neutrophils, inducing chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, the suppression of LTB4 production may alleviate these inflammatory responses.
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGRVAJRGZDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438298 | |
Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
CAS RN |
262451-89-8 | |
Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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